Acetylarginyltryptophyl diphenylglycine
Overview
Description
Acetylarginyltryptophyl diphenylglycine is a synthetically produced tetrapeptide composed of four amino acids: arginine, tryptophan, and two phenylglycine molecules. This compound is known for its anti-aging properties, particularly in skincare, where it helps to inhibit enzymes that break down proteins like collagen, promoting a youthful and firmer appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetylarginyltryptophyl diphenylglycine is synthesized through the reaction of acetic acid with the amino acids arginine, tryptophan, and phenylglycine. The process involves peptide bond formation between these amino acids, facilitated by coupling reagents and protecting groups to ensure the correct sequence and structure .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves automated peptide synthesizers that can handle large-scale production. The process includes solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support, followed by cleavage and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Acetylarginyltryptophyl diphenylglycine primarily undergoes hydrolysis and enzymatic reactions. It is designed to resist degradation by enzymes like elastase, which break down proteins in the skin .
Common Reagents and Conditions:
Hydrolysis: Water and mild acidic or basic conditions.
Enzymatic Reactions: Enzymes like elastase under physiological conditions.
Major Products Formed: The primary product of hydrolysis is the breakdown of the peptide into its constituent amino acids. Enzymatic reactions may lead to partial degradation, affecting its efficacy in skincare applications .
Scientific Research Applications
Acetylarginyltryptophyl diphenylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and degradation.
Biology: Investigated for its role in inhibiting enzymes that degrade extracellular matrix proteins.
Medicine: Explored for its potential in anti-aging treatments and wound healing.
Industry: Incorporated into cosmetic formulations to improve skin elasticity and firmness .
Mechanism of Action
Acetylarginyltryptophyl diphenylglycine exerts its effects by inhibiting the activity of elastase, an enzyme that breaks down elastin and other extracellular matrix components. By protecting these proteins, the compound helps maintain skin integrity and promotes the synthesis of type I collagen, enhancing skin firmness and elasticity .
Comparison with Similar Compounds
Acetyl hexapeptide-8: Known for its ability to reduce the appearance of wrinkles by inhibiting neurotransmitter release.
Palmitoyl tripeptide-1: Stimulates collagen production and skin repair.
Copper peptides: Promote wound healing and skin regeneration.
Uniqueness: Acetylarginyltryptophyl diphenylglycine is unique in its dual action of inhibiting elastase and stimulating collagen synthesis, making it particularly effective in anti-aging skincare formulations .
Biological Activity
Acetylarginyltryptophyl diphenylglycine, commonly known by its trade name Relistase™, is a tetrapeptide with significant biological activity, particularly in dermatological applications. This compound has garnered attention for its potential to enhance skin elasticity, reduce signs of aging, and protect extracellular matrix components.
Chemical Structure and Properties
The chemical structure of this compound can be represented as:
Where:
- Ac : Acetyl group
- Arg : Arginine
- Trp : Tryptophan
- Phg : Diphenylglycine
This composition allows the peptide to interact effectively with various biological pathways, particularly those involved in skin integrity and repair.
-
Inhibition of Elastase Activity :
This compound inhibits elastase, an enzyme that degrades elastin in the skin. By protecting elastin and other components of the extracellular matrix (ECM), this peptide helps maintain skin structure and resilience . -
Collagen Synthesis Enhancement :
The peptide promotes the synthesis of type I collagen, a critical protein for skin firmness and elasticity. Increased collagen levels contribute to improved skin texture and reduced sagging . -
Anti-Aging Effects :
Due to its dual action on elastase inhibition and collagen stimulation, this compound is classified as an anti-aging agent. It addresses common aging signs such as wrinkles and loss of skin firmness .
Clinical Studies
Several studies have investigated the efficacy of this compound in cosmetic formulations:
- A study demonstrated that topical application of formulations containing this peptide led to a significant increase in skin elasticity and a reduction in wrinkle depth after 28 days of use .
- Another clinical trial highlighted its effectiveness in improving skin hydration levels, further contributing to a youthful appearance .
Comparative Efficacy
Peptide | Mechanism | Efficacy |
---|---|---|
Acetylarginyltryptophyl Phg | Inhibits elastase, boosts collagen | Significant improvement in elasticity |
Palmitoyl Tripeptide-1 | Stimulates collagen production | Reduces wrinkles by up to 25% |
Hexapeptide-9 | Enhances skin barrier function | Improves hydration levels |
Applications in Cosmetic Formulations
This compound is widely used in various cosmetic products aimed at anti-aging and skin rejuvenation. Its properties make it suitable for:
- Moisturizers : Enhancing skin hydration and elasticity.
- Serums : Targeting fine lines and wrinkles through deep penetration.
- Creams for Sagging Skin : Restoring firmness in areas like the neck and décolletage .
Safety Profile
Research indicates that this compound is safe for topical use. It has been included in various formulations without significant adverse effects reported. Ongoing studies continue to assess its long-term safety and efficacy in diverse populations .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-2-phenylacetyl]amino]-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N8O6/c1-21(44)40-27(17-10-18-38-35(36)37)31(45)41-28(19-24-20-39-26-16-9-8-15-25(24)26)32(46)42-29(22-11-4-2-5-12-22)33(47)43-30(34(48)49)23-13-6-3-7-14-23/h2-9,11-16,20,27-30,39H,10,17-19H2,1H3,(H,40,44)(H,41,45)(H,42,46)(H,43,47)(H,48,49)(H4,36,37,38)/t27-,28-,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKVMNZTZSUQBC-KRCBVYEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)N[C@@H](C4=CC=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334583-93-5 | |
Record name | Acetylarginyltryptophyl diphenylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334583935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACETYLARGINYLTRYPTOPHYL DIPHENYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O32SH1GPH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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